![molecular formula C14H9N3O B2475153 12H-quinoxalino[2,3-b][1,4]benzoxazine CAS No. 258-16-2](/img/structure/B2475153.png)

12H-quinoxalino[2,3-b][1,4]benzoxazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

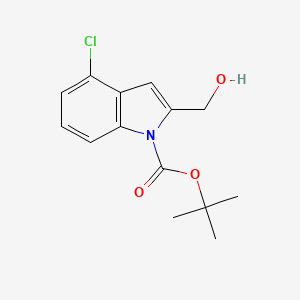

12H-quinoxalino[2,3-b][1,4]benzoxazine is a chemical compound with the molecular formula C14H9N3O . It has been studied as a photosensitizer in cationic photopolymerization .

Synthesis Analysis

The synthesis of this compound involves complex chemical reactions. For instance, photoredox pairs consisting of dyes based on a 12H-quinoxalino[2,3-b][1,4]benzothiazine skeleton and iodonium salt are found to be effective initiation systems for cationic polymerization of epoxide monomers and tetrahydrofuran using VIS light .Molecular Structure Analysis

The molecular structure of this compound is characterized by a quinoxaline core, which is a complex ring of benzene and pyrazine .Chemical Reactions Analysis

In the context of photopolymerization, this compound acts as a photosensitizer. The efficiency of these initiator systems is discussed on the basis of the free energy change for electron transfer from benzothiazine dyes to the iodonium compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 235.241 Da and a monoisotopic mass of 235.074554 Da .Applications De Recherche Scientifique

1. Biomedical Applications

12H-quinoxalino[2,3-b][1,4]benzoxazine derivatives, falling under the larger family of quinoxaline compounds, have shown promise in a range of biomedical applications. These compounds are known for their antimicrobial activities and are being investigated for chronic and metabolic disease treatment. The structural modification of quinoxaline compounds can lead to a variety of biomedical applications, particularly in antimicrobial activities, which is crucial given the rising concern of antibiotic resistance (Pereira et al., 2015). Similarly, quinoxaline and its analogs have been explored for their antitumoral properties, showcasing the potential of these compounds in cancer research (Aastha Pareek and Dharma Kishor, 2015).

2. Pharmaceutical Chemistry

Quinoxaline derivatives, which include this compound, are an important class in medicinal chemistry due to their bioactive properties. These compounds are being extensively studied and utilized in various biological activities. With a view to explore these versatile molecules, series of novel quinoxalinones have been synthesized, showing promising antibacterial activity, thus indicating their potential in developing new medicinal agents (Tiwary et al., 2016). Furthermore, benzoxazines and their derivatives are being used in organic synthesis for creating biologically active compounds, suggesting their significant role in pharmaceutical research (N. Siddiquia, R. Alama, Waquar Ahsan, 2010).

3. Advanced Material Science

The structure of this compound and its derivatives make them suitable for advanced material science applications. Dipyrazino[2,3-f:2′,3′-h]quinoxaline, a derivative, has been used extensively as a basic scaffold in a plethora of molecular, macromolecular, and supramolecular systems for a variety of applications, such as n-type semiconductors, sensors, and energy storage. This showcases the potential of quinoxaline derivatives in the field of organic materials and nanoscience (Segura et al., 2015).

4. Pharmacological Potential

Benzoxazine derivatives, including this compound, have a versatile structure and are important building blocks in medicinal chemistry. These compounds have gained attention due to their varied pharmacological properties and potential as new drug candidates. The broad spectrum of bioactivities, including anti-microbial, anti-cancer, and anti-tuberculosis, highlights the pharmacological significance of these compounds in drug discovery and therapeutic applications (Tang et al., 2022).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

12H-quinoxalino[2,3-b][1,4]benzoxazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9N3O/c1-2-6-10-9(5-1)15-13-14(17-10)18-12-8-4-3-7-11(12)16-13/h1-8H,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVVDOLPZDYBCBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC3=NC4=CC=CC=C4N=C3O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl (E)-4-[4-(1,2-oxazol-3-ylmethylsulfonyl)piperazin-1-yl]-4-oxobut-2-enoate](/img/structure/B2475071.png)

![Benzo[d][1,3]dioxol-5-yl(3-(isobutylsulfonyl)azetidin-1-yl)methanone](/img/structure/B2475073.png)

![7-(2,5-dimethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2475074.png)

![[3-Methyl-4-(4-nitro-phenyl)-3H-thiazol-2-ylidene]-phenyl-amine](/img/structure/B2475080.png)

![N-[(2S,3R)-2-Tert-butyl-6-oxopiperidin-3-yl]-2-chloropropanamide](/img/structure/B2475085.png)

![1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(o-tolyl)propan-1-one](/img/structure/B2475092.png)

![3,4-dimethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2475093.png)